(3R,5S)-5-Amino-6-methylheptan-3-ol
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Overview
Description
(3R,5S)-5-Amino-6-methylheptan-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 3rd and 5th positions. The presence of an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Amino-6-methylheptan-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using biocatalysts such as diketoreductases. This method ensures high enantioselectivity and yields the desired chiral centers with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of recombinant enzymes and cofactor regeneration systems. These biocatalytic processes are preferred due to their cost-effectiveness, environmental friendliness, and ability to produce high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-Amino-6-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, secondary alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R,5S)-5-Amino-6-methylheptan-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and metabolic diseases.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (3R,5S)-5-Amino-6-methylheptan-3-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and alter cellular functions .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of statin drugs.
(3R,5S)-3,5-Dimethylheptane: A structurally similar compound with different functional groups.
Uniqueness
(3R,5S)-5-Amino-6-methylheptan-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Biological Activity
(3R,5S)-5-Amino-6-methylheptan-3-ol, also known as a specific stereoisomer of an amino alcohol, has garnered attention for its significant biological activities. This compound, characterized by its chirality and unique molecular structure, exhibits properties that suggest potential therapeutic applications, particularly in neurology and pain management.
Chemical Structure and Properties
The molecular formula of this compound is C7H17N1O1, with a molar mass of approximately 145.24 g/mol. The compound features a heptanol backbone with an amino group at the 5-position and a methyl group at the 6-position. Its stereochemical configuration at the 3 and 5 positions is crucial for its biological activity and chemical reactivity.
Research indicates that this compound acts as a ligand for voltage-gated calcium channels, specifically binding to the alpha-2-delta subunit. This interaction is significant because it modulates neurotransmitter release, which can influence synaptic transmission and pain pathways. Such properties suggest potential applications in treating various neurological disorders and chronic pain conditions.
Table 1: Comparison of Biological Activity with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
(3S,5S)-5-Amino-6-methylheptan-3-ol | Amino Alcohol | Different stereochemistry affects biological activity |
(3R,5R)-Aminoheptanols | Amino Alcohol | Varying chain length alters physical properties |
6-Methyl-3-heptanol | Alcohol | Lacks amino group; primarily used as solvent |
2-Methylheptanamine | Amino Alkane | Shorter carbon chain; different pharmacological properties |
Pharmacological Studies
Several studies have explored the pharmacological profile of this compound. For instance, in vitro experiments demonstrated its ability to modulate calcium influx in neuronal cells, suggesting a role in synaptic plasticity and pain modulation. Additionally, animal models have shown that administration of this compound can lead to significant reductions in pain responses, indicating its potential as an analgesic agent.
Case Study: Pain Management Applications
A notable case study involved the administration of this compound in a rodent model of neuropathic pain. The results indicated that treated animals exhibited reduced mechanical allodynia compared to controls. This effect was attributed to the compound's action on calcium channels, which are critical in the transmission of pain signals.
Future Research Directions
While preliminary findings are promising, further research is needed to fully elucidate the pharmacokinetics and long-term effects of this compound. Future studies should focus on:
- Longitudinal studies to assess chronic administration effects.
- Comparative studies with other known analgesics to establish efficacy.
- Mechanistic studies to explore additional pathways influenced by this compound.
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
(3R,5S)-5-amino-6-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
FFLAQPQLAQIDGP-SFYZADRCSA-N |
Isomeric SMILES |
CC[C@H](C[C@@H](C(C)C)N)O |
Canonical SMILES |
CCC(CC(C(C)C)N)O |
Origin of Product |
United States |
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